Kikemanin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kikemanin is a natural product found in Corydalis solida, Corydalis ternata, and other organisms with data available.

Biological Activity

Kikemanin, a compound derived from the plant Annona muricata, has garnered attention for its diverse biological activities, particularly its potential anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

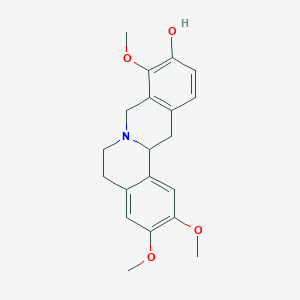

This compound is classified as a quinolizidine alkaloid. Its chemical structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological effects. The molecular formula is C20H23NO4 with a molecular weight of approximately 341.40 g/mol .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound against different cancer cell lines:

These values suggest that this compound is particularly effective against non-small cell lung cancer (H1299), indicating its potential as a therapeutic agent.

This compound's anticancer activity is believed to be linked to its structural features, particularly the presence of hydroxyl groups and their spatial arrangement within the molecule. These structural attributes enhance its interaction with cellular targets, leading to apoptosis in cancer cells. The compound's mechanism may involve the modulation of signaling pathways related to cell proliferation and survival, although further studies are required to elucidate these pathways fully .

Case Studies and Research Findings

Several case studies have highlighted this compound's biological activities:

- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which may help protect cells from oxidative stress, a contributor to cancer progression .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation, which is often associated with tumorigenesis. This effect could be beneficial in preventing cancer development in at-risk populations .

- Synergistic Effects : Some studies have explored the potential of this compound in combination with other chemotherapeutic agents, suggesting that it may enhance the efficacy of existing treatments while reducing side effects .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological applications. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound in living organisms.

- Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound to better understand its role in cancer therapy.

- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in human subjects suffering from various cancers.

Properties

IUPAC Name |

2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXHTWYVOYYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.